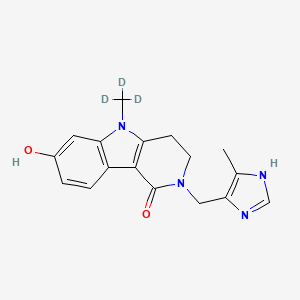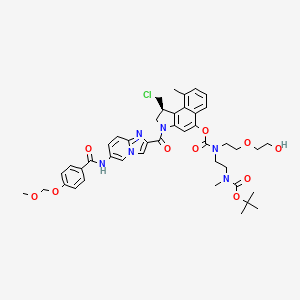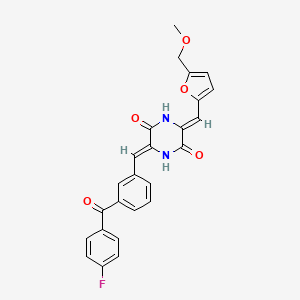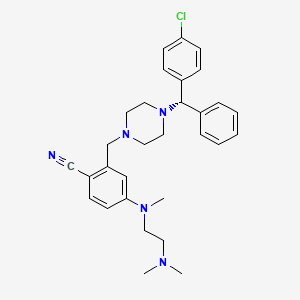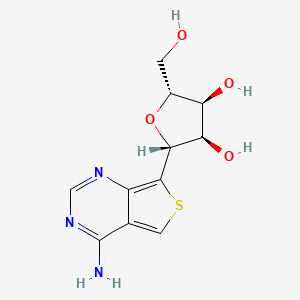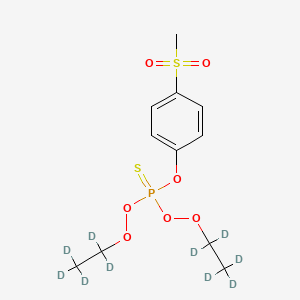
Fensulfothion sulfone-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fensulfothion sulfone-d10 is a deuterium-labeled derivative of fensulfothion sulfone. It is an organophosphorus compound that is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterium source, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to maintain the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Fensulfothion sulfone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学的研究の応用
Fensulfothion sulfone-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and insecticides, as well as in environmental monitoring to detect and quantify pesticide residues.
作用機序
The mechanism of action of fensulfothion sulfone-d10 involves its interaction with specific molecular targets, such as enzymes and receptors The deuterium labeling allows for detailed studies of these interactions at the molecular level The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing their normal function
類似化合物との比較
Fensulfothion sulfone-d10 can be compared with other similar compounds, such as:
Fensulfothion: The non-deuterated form of the compound, used as an insecticide and nematicide.
Fenthion sulfoxide: Another organophosphorus compound with similar applications but different chemical properties.
Fenthion oxon sulfoxide: A related compound with a different oxidation state and distinct biological activity.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies by allowing for precise tracking and quantification.
特性
分子式 |
C11H17O7PS2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChIキー |
BSEQHSMKLSKLQU-IZUSZFKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


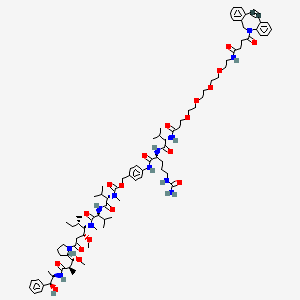
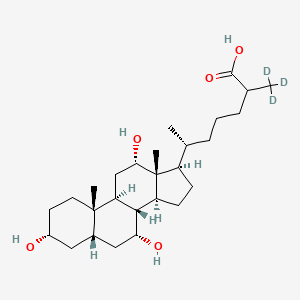
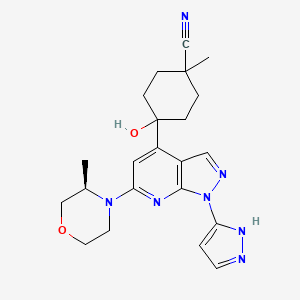
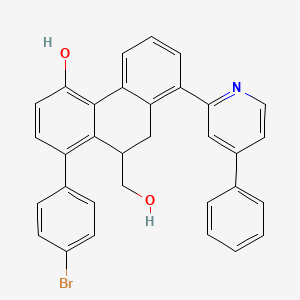
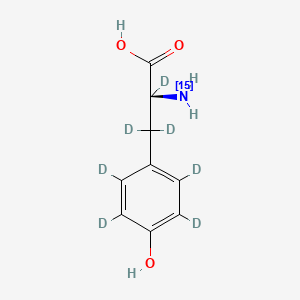
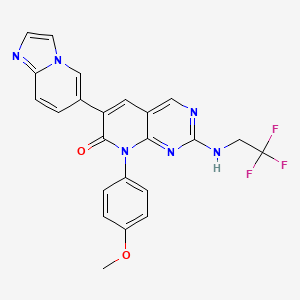
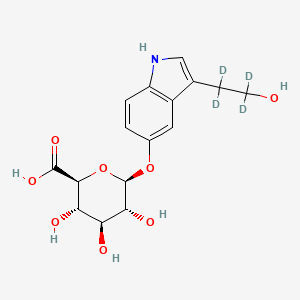

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
